molecular formula C17H28N4O2 B6992539 Tert-butyl 8-(2-pyrazol-1-ylethylamino)-5-azaspiro[3.4]octane-5-carboxylate

Tert-butyl 8-(2-pyrazol-1-ylethylamino)-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B6992539
M. Wt: 320.4 g/mol
InChI Key: QRBWHYCRIKOTHK-UHFFFAOYSA-N
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Description

Tert-butyl 8-(2-pyrazol-1-ylethylamino)-5-azaspiro[34]octane-5-carboxylate is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

tert-butyl 8-(2-pyrazol-1-ylethylamino)-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-16(2,3)23-15(22)21-12-6-14(17(21)7-4-8-17)18-10-13-20-11-5-9-19-20/h5,9,11,14,18H,4,6-8,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBWHYCRIKOTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCC2)NCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(2-pyrazol-1-ylethylamino)-5-azaspiro[3.4]octane-5-carboxylate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing an azaspiro[3.4]octane moiety can be cyclized under acidic or basic conditions to form the spirocyclic structure.

    Introduction of the Pyrazole Moiety: The pyrazole group can be introduced via a nucleophilic substitution reaction. This involves reacting a pyrazole derivative with an appropriate electrophile, such as an alkyl halide, to form the desired pyrazole-ethylamine intermediate.

    Coupling Reactions: The final step involves coupling the pyrazole-ethylamine intermediate with the spirocyclic core. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the spirocyclic core, potentially reducing any double bonds or carbonyl groups present.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl ester group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to replace the tert-butyl ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole moiety would yield pyrazole N-oxides, while reduction of the spirocyclic core could lead to various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 8-(2-pyrazol-1-ylethylamino)-5-azaspiro[3.4]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the fields of oncology and neurology.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structural features suggest it could be developed into drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of tert-butyl 8-(2-pyrazol-1-ylethylamino)-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound shares a similar spirocyclic core but differs in the presence of a sulfur atom and an oxo group.

    Tert-butyl-8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: This compound also has a spirocyclic structure but includes an oxygen atom and a hydroxy group.

Uniqueness

Tert-butyl 8-(2-pyrazol-1-ylethylamino)-5-azaspiro[3.4]octane-5-carboxylate is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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